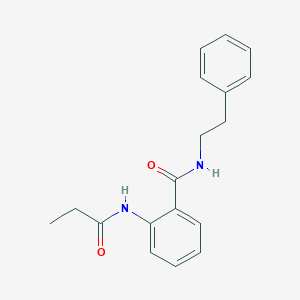![molecular formula C18H27N3O3S2 B318615 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B318615.png)
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexylsulfamoyl group, a phenyl ring, and a carbamothioyl group attached to a dimethylpropanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclohexylsulfamoyl intermediate: This involves the reaction of cyclohexylamine with chlorosulfonic acid to form cyclohexylsulfonamide.
Attachment of the phenyl ring: The cyclohexylsulfonamide is then reacted with 4-nitrophenyl isocyanate to form the 4-(cyclohexylsulfamoyl)phenyl intermediate.
Formation of the carbamothioyl group: The 4-(cyclohexylsulfamoyl)phenyl intermediate is then reacted with thiourea to form the carbamothioyl group.
Attachment to the dimethylpropanamide backbone: Finally, the carbamothioyl intermediate is reacted with 2,2-dimethylpropanoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring and the carbamothioyl group.
Reduction: Reduced forms of the sulfonamide and carbamothioyl groups.
Substitution: Substituted derivatives with various functional groups attached to the phenyl ring or the carbamothioyl group.
Wissenschaftliche Forschungsanwendungen
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar phenyl ring structure but different functional groups.
Methylcyclohexane: Contains a cyclohexyl group but lacks the sulfonamide and carbamothioyl functionalities.
Phenethylamine derivatives: Compounds with similar phenyl and ethylamine structures but different substituents.
Uniqueness
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is unique due to its combination of a cyclohexylsulfamoyl group, a phenyl ring, and a carbamothioyl group attached to a dimethylpropanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C18H27N3O3S2 |
|---|---|
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H27N3O3S2/c1-18(2,3)16(22)20-17(25)19-13-9-11-15(12-10-13)26(23,24)21-14-7-5-4-6-8-14/h9-12,14,21H,4-8H2,1-3H3,(H2,19,20,22,25) |
InChI-Schlüssel |
HIMKZSHWORMVSG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(cyclopropylcarbonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B318536.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B318538.png)
![N-{4-[(allylamino)sulfonyl]phenyl}butanamide](/img/structure/B318539.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B318540.png)
![N-allyl-4-[(anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B318541.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B318542.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B318544.png)
![N-allyl-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B318547.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B318548.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B318552.png)
![N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B318553.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B318554.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B318555.png)
